molecular formula C9H7ClN2O2 B15234059 methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

Cat. No.: B15234059
M. Wt: 210.62 g/mol
InChI Key: PBWZTIMPZYFLJA-UHFFFAOYSA-N
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Description

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.

    Industry: The compound is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine
  • 4-chloro-5-methyl-1H-pyrrolo[2,3-b]pyridine
  • 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid

Uniqueness

Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl ester group enhances its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C9H7ClN2O2

Molecular Weight

210.62 g/mol

IUPAC Name

methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate

InChI

InChI=1S/C9H7ClN2O2/c1-14-9(13)6-4-5-2-3-11-8(5)12-7(6)10/h2-4H,1H3,(H,11,12)

InChI Key

PBWZTIMPZYFLJA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=C2C(=C1)C=CN2)Cl

Origin of Product

United States

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